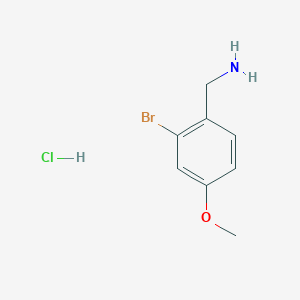

(2-Bromo-4-methoxyphenyl)methanamine hydrochloride

Description

(2-Bromo-4-methoxyphenyl)methanamine hydrochloride is a halogenated aromatic amine characterized by a benzene ring substituted with a bromine atom at the ortho position (C2), a methoxy group at the para position (C4), and a methanamine (-CH2NH2) group attached to the benzylic carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

(2-bromo-4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-11-7-3-2-6(5-10)8(9)4-7;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBGNHACHDSIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 4-methoxytoluene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the ortho position relative to the methoxy group.

Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanamine to replace the bromine atom with an amine group.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-4-methoxyphenyl)methanamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxyphenylmethanamine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: 2-Bromo-4-methoxybenzaldehyde or 2-Bromo-4-methoxybenzoic acid.

Reduction: 4-Methoxyphenylmethanamine.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2-Bromo-4-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and bromine substituents can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Positional Isomers

(4-Bromo-2-methylphenyl)methanamine hydrochloride (CAS 10269-01-9, ):

- Bromine at C4 and methyl at C2.

- Methyl (weak electron-donating) vs. methoxy (strong electron-donating) alters ring electronics.

- Lower molecular weight (234.35 g/mol vs. 250.35 g/mol) due to absence of oxygen.

- 2-Bromo-4-fluorobenzylamine hydrochloride ( ): Fluorine at C4 instead of methoxy.

Heterocyclic Analogues

Halogen and Functional Group Variations

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 2-Br, 4-OCH3 | C8H9BrClNO | 250.35 | High electron density at C4 |

| (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride [13] | 4-Br, 2-F, 3-F | C7H5BrClF2N | 258.49 | Enhanced halogen interactions |

| 2-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride [12] | Ethylamine chain, 4-Br, 2-F | C8H10BrClFN | 254.53 | Increased flexibility due to longer chain |

Spectroscopic Differences

NMR data from highlights substituent-driven shifts:

- Methoxy groups : Protons on -OCH3 resonate at δ ~3.7–3.9 ppm (¹H NMR), while carbons appear at δ ~55–60 ppm (¹³C NMR).

- Thiophene or furan rings : Aromatic protons in heterocyclic analogues (e.g., 2l in ) show downfield shifts (δ 7.2–8.1 ppm) due to electron-deficient environments.

- Methyl groups : Protons on -CH3 (e.g., 2n in ) resonate upfield (δ ~2.1–2.5 ppm).

Biological Activity

(2-Bromo-4-methoxyphenyl)methanamine hydrochloride is a synthetic organic compound characterized by its unique structural features, including a bromine atom and a methoxy group attached to a phenyl ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (2-Bromo-4-methoxyphenyl)methanamine hydrochloride is . Its structure can be represented as follows:

The biological activity of (2-Bromo-4-methoxyphenyl)methanamine hydrochloride is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity and specificity, potentially allowing it to act as an inhibitor or modulator of various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to (2-Bromo-4-methoxyphenyl)methanamine hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can selectively target Chlamydia, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 µM to 22.9 µM against various bacterial strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in models of neurological disorders. Its structural similarity to other biologically active compounds suggests that it may influence neurotransmitter systems or exhibit protective effects against neuronal damage.

Case Studies

A study conducted on the synthesis and biological evaluation of various derivatives of (2-Bromo-4-methoxyphenyl)methanamine hydrochloride highlighted its selective activity against specific pathogens while maintaining low toxicity levels in human cell lines. The results indicated that these derivatives could serve as promising candidates for further drug development targeting bacterial infections .

Comparative Analysis with Similar Compounds

The biological activity of (2-Bromo-4-methoxyphenyl)methanamine hydrochloride can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-Bromo-6-methoxyphenyl)methanamine hydrochloride | Bromine at position 2, methoxy at position 6 | Neuroprotective effects |

| (3-Bromo-2-methoxyphenyl)methanamine hydrochloride | Bromine at position 3, methoxy at position 2 | Antimicrobial activity |

Q & A

Q. What are the standard synthetic routes for (2-Bromo-4-methoxyphenyl)methanamine hydrochloride?

- Methodological Answer : Synthesis typically involves bromination of 4-methoxyaniline derivatives followed by reductive amination or Gabriel synthesis. For example:

Bromination : Direct bromination of 4-methoxybenzylamine using N-bromosuccinimide (NBS) in acidic conditions .

Salt Formation : The free base is treated with HCl to yield the hydrochloride salt.

- Key Considerations : Reaction temperature (0–5°C) minimizes side products like dibrominated derivatives. Purity is verified via HPLC (>98%) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 236.0 for C8H10BrClNO) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (SHELXL refinement preferred) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be systematically addressed?

- Methodological Answer :

- Purity Assessment : Re-evaluate compound purity via LC-MS to rule out degradation products .

- Assay Conditions : Compare buffer pH, solvent (DMSO vs. saline), and cell lines (e.g., HEK-293 vs. HeLa). For instance, a 2024 study found 10 µM IC50 in A549 cells but no activity in HEK-293 due to CYP1A2 expression differences .

- Computational Validation : Use molecular docking (AutoDock Vina) to confirm binding pose consistency across studies .

Q. What strategies enhance receptor-binding affinity in derivatives of this compound?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2 at position 5) to increase π-π stacking with hydrophobic pockets .

- Linker Optimization : Replace the methanamine group with a piperazine moiety to improve solubility and target engagement .

- SAR Table :

| Derivative | Modification | IC50 (µM) | Target |

|---|---|---|---|

| Parent | None | 25.3 | 5-HT2A |

| 5-NO2 | Nitro | 8.7 | 5-HT2A |

| Piperazine | Linker | 3.2 | σ1 |

| Data from in vitro assays using radioligand binding |

Q. How does the bromo-methoxy substitution pattern influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The bromine at position 2 directs palladium catalysts to activate C-Br for coupling, while the methoxy group at position 4 deactivates the ring, favoring meta-substitution .

- Contradiction Note : A 2023 study reported unexpected ortho-amination due to steric hindrance from the methoxy group. Resolution involved DFT calculations showing transient hydrogen bonding with the catalyst .

Data Analysis & Optimization

Q. What computational tools are recommended for predicting metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP2D6 inhibition risk) .

- MD Simulations (GROMACS) : Simulate liver microsome interactions to identify metabolic hotspots (e.g., demethylation of the methoxy group) .

Q. How can reaction yields be improved in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous bromination at 20°C increases yield to 85% (vs. 65% batch) by minimizing exothermic side reactions .

- Workup Optimization : Replace liquid-liquid extraction with solid-phase extraction (C18 cartridges) to reduce losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.